Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt

Descripción general

Descripción

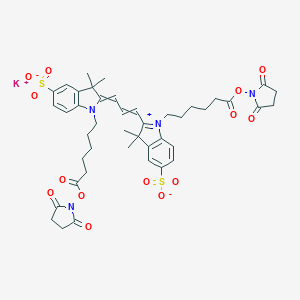

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt is a fluorescent dye widely used in scientific research. It is known for its ability to react with amine groups, making it a valuable tool in various labeling and imaging applications. This compound is part of the cyanine dye family, which is renowned for its vibrant colors and unique photophysical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt typically involves the reaction of Cyanine 3 dye with bihexanoic acid and succinimidyl ester. The process begins with the preparation of the Cyanine 3 dye, followed by the introduction of bihexanoic acid to form the bihexanoic acid derivative. The final step involves the reaction with succinimidyl ester to produce the desired compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt primarily undergoes substitution reactions due to the presence of the succinimidyl ester group. This group is highly reactive towards amines, allowing the dye to form stable amide bonds with various biomolecules.

Common Reagents and Conditions

The common reagents used in reactions involving this compound include primary amines, organic solvents like dimethyl sulfoxide (DMSO), and buffering agents to maintain the pH. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reactivity.

Major Products Formed

The major products formed from reactions with this compound are amide-linked conjugates. These conjugates are often used in various labeling and imaging applications in biological research.

Aplicaciones Científicas De Investigación

Fluorescent Labeling in Biological Research

Cy3 is predominantly used for fluorescent labeling of biomolecules such as proteins, nucleic acids, and peptides. Its bright fluorescence and high extinction coefficient make it an ideal choice for:

- Antibody Labeling : Cy3 conjugates are commonly employed in immunofluorescence assays to visualize specific proteins within cells or tissues.

- DNA and RNA Probes : The dye is utilized in hybridization assays to detect specific nucleic acid sequences, enhancing the sensitivity and specificity of the detection methods.

Imaging Technologies

Cy3 plays a crucial role in various imaging technologies , including:

- Fluorescence Microscopy : It allows researchers to study cellular structures and molecular interactions at high resolution. The dye can be excited with lasers at 532 nm or 555 nm, making it compatible with standard fluorescence microscopy setups .

- Flow Cytometry : In this application, Cy3 is used to analyze cell properties by tagging cells with fluorescent markers that can be quantified as they pass through a laser beam.

Therapeutic Applications

Emerging research suggests that cyanine dyes like Cy3 may have potential therapeutic applications:

- Anti-tumor Effects : Some studies indicate that cyanine dyes exhibit anti-cancer properties, potentially aiding in cancer treatment strategies.

- Drug Delivery Systems : The ability of Cy3 to fluoresce in the near-infrared range enhances its application in monitoring drug delivery and biodistribution within biological systems .

Molecular Probes for Diagnostics

Cy3 serves as a powerful molecular probe in various diagnostic assays:

- Disease Diagnostics : The dye can bind to specific biomarkers or pathogens, facilitating their detection with high sensitivity.

- Quantitative PCR (qPCR) : Cy3 is utilized to monitor nucleic acid amplification in real-time PCR assays, significantly improving the assay's sensitivity and accuracy .

Near-Infrared (NIR) Imaging

Certain derivatives of cyanine dyes fluoresce in the near-infrared spectrum, making them suitable for:

- In Vivo Imaging : NIR imaging minimizes autofluorescence and enhances tissue penetration, making it ideal for tracking tumor growth and assessing treatment responses.

- Organ Imaging : Researchers use Cy3 for monitoring drug metabolism and distribution within living organisms .

Optical Sensors and Photovoltaics

Beyond biological applications, Cy3 also finds use in:

- Optical Sensors : The dye's responsiveness to environmental changes allows it to function effectively as a sensor for ions or biochemical assays.

- Dye-Sensitized Solar Cells (DSSCs) : Cyanine dyes improve light absorption efficiency in solar applications, contributing to advancements in renewable energy technologies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Fluorescent Labeling | Tagging proteins and nucleic acids for visualization |

| Imaging Technologies | Used in fluorescence microscopy and flow cytometry |

| Therapeutic Applications | Potential anti-tumor effects and drug delivery monitoring |

| Molecular Probes | High-sensitivity detection of biomarkers and pathogens |

| Near-Infrared Imaging | In vivo imaging with minimal autofluorescence |

| Optical Sensors | Detection of ions and biochemical changes |

| Photovoltaics | Enhancing light absorption in solar cells |

Case Studies

-

Fluorescence Microscopy Study :

A study demonstrated the use of Cy3-labeled antibodies for visualizing protein localization within cells. The results showed enhanced clarity and reduced background noise compared to traditional dyes. -

NIR Imaging Application :

Research involving tumor models utilized Cy3 for NIR imaging to track tumor progression over time. The findings indicated that Cy3 provided reliable imaging data correlating with histological analyses.

Mecanismo De Acción

The mechanism of action of Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt involves its ability to form covalent bonds with amine groups on biomolecules. This covalent attachment allows the dye to label specific proteins, nucleic acids, or other biomolecules, enabling their visualization under fluorescence microscopy. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, providing a fluorescent signal that can be detected and analyzed.

Comparación Con Compuestos Similares

Similar Compounds

- Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Sodium Salt

- Cyanine 3 Maleimide, Potassium Salt

- Cyanine 5 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt

Uniqueness

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt is unique due to its specific reactivity with amine groups and its optimal photophysical properties for fluorescence imaging. Compared to similar compounds, it offers a balance of high reactivity, stability, and brightness, making it a preferred choice for many researchers.

Actividad Biológica

Cyanine 3 Bihexanoic Acid Dye, Succinimidyl Ester, Potassium Salt (often referred to as Cy3) is a fluorescent dye that has garnered attention for its various biological applications, particularly in imaging and labeling biomolecules. This article provides a comprehensive overview of the biological activity of Cy3, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₄₃H₄₉K₄O₁₄S₂

- Molecular Weight : 949.1 g/mol

- Solubility : Highly soluble in aqueous solutions, making it suitable for biological applications.

Cyanine dyes, including Cy3, function primarily through their ability to bind to specific biomolecules. The succinimidyl ester form allows for the covalent attachment to amine groups on proteins and nucleic acids, facilitating targeted labeling. This property is crucial for various imaging techniques such as fluorescence microscopy and flow cytometry.

Key Mechanisms:

- Covalent Bonding : Cy3 reacts with primary amines in proteins to form stable conjugates.

- Fluorescence Emission : Excitation at specific wavelengths (typically around 550 nm) results in emission at approximately 570 nm, allowing for effective visualization.

Biological Applications

Cy3 is widely used in several biological contexts:

- Protein Labeling : It is extensively utilized for labeling antibodies and other proteins to study their localization and interactions within cells.

- Nucleic Acid Labeling : Cy3 can label oligonucleotides for applications in gene expression studies and hybridization assays.

- Cell Imaging : Its fluorescent properties enable real-time imaging of cellular processes.

Case Study 1: Mitochondrial Targeting

A study demonstrated the use of Cy3 as a vector for mitochondrial targeting in cancer cells. The dye was conjugated with a cytotoxic cargo (KLA peptide), enhancing its efficacy significantly. The results showed an increase in cytotoxicity (EC₅₀ = 4 μM) compared to the unconjugated dye (EC₅₀ = 26 μM) . Confocal microscopy confirmed the successful localization of Cy3 conjugates within mitochondria, indicating its potential as a therapeutic agent.

Case Study 2: Antiproliferative Effects

Research into symmetrical cyanine dyes revealed that Cy3 exhibited antiproliferative effects against various human tumor cell lines. For instance, initial screenings indicated significant cytotoxicity against colorectal cancer cells (Caco-2) with an IC₅₀ value of approximately 0.67 µM . The selectivity index was notably high (20.9), indicating potential for targeted cancer therapies.

Comparative Activity Table

| Dye | Cell Line Tested | IC₅₀ (µM) | Selectivity Index | Notes |

|---|---|---|---|---|

| Cy3 | Caco-2 | 0.67 | 20.9 | High potency against colorectal cancer |

| Cy5 | MCF-7 | 0.43 | 17.2 | Effective against breast cancer |

| Cy3-KLA | HeLa | 4 | N/A | Enhanced targeting and delivery |

Propiedades

IUPAC Name |

potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50N4O14S2.K/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51;/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHGNVAPFRTZCF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49KN4O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678987 | |

| Record name | Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311966-47-8 | |

| Record name | Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.